molecular formula C16H10N2OS B2681713 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 651293-76-4

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2681713
CAS RN: 651293-76-4
M. Wt: 278.33
InChI Key: MPDNREGXVQZJCN-UHFFFAOYSA-N
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Description

“5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been found to exhibit a range of pharmacological properties, including antiviral, antioxidant, and antimalarial activities . They are also known for their antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a series of heterocyclization reactions . For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This compound then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .

Scientific Research Applications

Antioxidant Activity

A study by Taha (2012) utilized a derivative of 2-Methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one as a precursor for the synthesis of novel heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds showed promising antioxidant activities, assessed by the 1,1-diphenyl-2,2-picryl hydrazyl (DPPH) method, highlighting the potential of 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing antioxidant agents (Taha, 2012).

Anticancer and Antimicrobial Activity

Eldhose et al. (2020) synthesized a series of 5-amino-7-(substituted aldehyde)-2[(naphthalene-2-yloxy)methyl]-[1,3,4]thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives and evaluated them for in vitro and in vivo anticancer activity. These derivatives showed significant anticancer activity, indicating the potential of naphthalen-2-yl-thieno[2,3-d]pyrimidin-4-one derivatives as antitumor agents. Additionally, their antimicrobial potential was assessed, offering a broad spectrum of biological applications (Eldhose et al., 2020).

Material Science Applications

Polander et al. (2011) discussed the use of naphthalene-1,8:4,5-bis(dicarboxdiimide)s bridged by thieno[3,2-b]thiophene, among others, for creating solution-processed films in field-effect transistors. These materials exhibited high electron mobility, underscoring the utility of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in electronic devices and materials science (Polander et al., 2011).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthalene-1,4-dione derivatives that exhibited selectivity towards Cu2+ ions in methanol or methanol-water mixtures. These findings indicate the potential of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing chemosensors for metal ion detection, which is crucial for environmental monitoring and chemical analyses (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDNREGXVQZJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

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